Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]-
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Overview
Description
Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]-: is an organic compound with a complex structure It consists of a benzene ring substituted at the 1 and 4 positions with 1-(4-methoxyphenyl)-1-methylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(4-methoxyphenyl)-1-methylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂/Pd, mild to moderate temperatures.
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃), Lewis acids (AlCl₃).
Major Products:
Oxidation: Quinones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Benzene, 1,4-bis(1-methylethyl)-: Similar structure but lacks the methoxy groups.
Benzene, 1,4-bis(methylthio)-: Contains sulfur atoms instead of methoxy groups.
Benzene, 1,4-bis(1-methylethenyl)-: Contains vinyl groups instead of methoxy groups
Uniqueness: Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61907-80-0 |
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Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,4-bis[2-(4-methoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C26H30O2/c1-25(2,21-11-15-23(27-5)16-12-21)19-7-9-20(10-8-19)26(3,4)22-13-17-24(28-6)18-14-22/h7-18H,1-6H3 |
InChI Key |
KTMVRNKNCXUXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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